

(+)-Neomenthol CAS number and molecular structure.

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Compound of Interest

Compound Name: (+)-Neomenthol

Cat. No.: B3023413

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An In-depth Technical Guide to (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a monoterpene alcohol, is one of the four main stereoisomers of menthol.[1] [2] It is found in nature in plants such as peppermint (*Mentha piperita*) and corn mint (*Mentha arvensis*).[3] Characterized by a minty aroma, it is utilized in the food, cosmetic, and pharmaceutical industries for its flavoring and fragrance properties.[4] In the context of drug development and research, **(+)-neomenthol** is of interest for its potential therapeutic effects, including analgesic and anti-inflammatory properties, which are linked to its activity as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel.[4][5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological activity of **(+)-neomenthol**.

Chemical and Physical Properties

(+)-Neomenthol is a colorless liquid at room temperature.[7][8] Its chemical identifiers and key physicochemical properties are summarized below.

Identifiers and Molecular Structure

Identifier	Value
CAS Number	2216-52-6[4][6][9]
Molecular Formula	C ₁₀ H ₂₀ O[4][9]
Molecular Weight	156.27 g/mol [3][9]
IUPAC Name	(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol[10][11]
Synonyms	d-Neomenthol, (1S,2S,5R)-Menthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol[4][5][6]
SMILES	CC(C)[C@@H]1CC--INVALID-LINK--C[C@@H]1O[8][12]
InChI Key	NOOLISFMXDJSKH-UTLUCORTSA-N[4]

Molecular Structure:

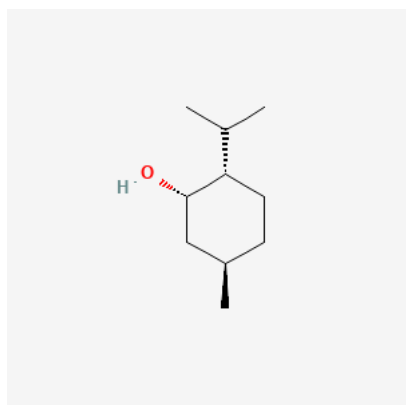


Figure 1: 2D Chemical Structure of **(+)-Neomenthol**.

Physicochemical Data

Property	Value	Source(s)
Appearance	Colorless to almost colorless clear liquid	[5][7]
Melting Point	-22 °C	[7][8]
Boiling Point	212 °C (at 760 mmHg); 95 °C (at 12 mmHg)	[7][8]
Density	0.899 g/mL at 25 °C	[8]
Refractive Index (n_D^{20})	1.461	[7][8]
Optical Rotation ($[\alpha]_D^{22}$)	+17.3° (neat)	[8]
Flash Point	83 °C (closed cup)	[8]
Vapor Pressure	0.8 mmHg at 20 °C	[8]

Spectroscopic Data

NMR Spectroscopy

¹ H NMR (500 MHz, CDCl ₃)	¹³ C NMR (75 MHz, CDCl ₃)
δ (ppm)	δ (ppm)
4.12 (m, 1H)	67.7
1.85 (dq, J = 2.4, 3.6, 13.8 Hz, 1H)	47.9
1.71 (m, 3H)	42.6
1.53 (m, 2H)	35.1
1.29 (dd, J = 3.0, 12.9 Hz, 1H)	29.2
1.14 (m, 3H)	25.8
0.98 (d, J = 6.6 Hz, 3H)	24.2
0.94 (d, J = 6.6 Hz, 3H)	22.3
0.89 (d, J = 6.6 Hz, 3H)	21.2
20.7	
Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL.[4]	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description
3427	O-H stretch (alcohol)
2947, 2916, 2869	C-H stretch (alkane)
1456	C-H bend
1367	C-H bend
1026	C-O stretch
Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL.[4]	

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Key Fragment
138	26.7%	$[M-H_2O]^+$
123	21.0%	$[M-H_2O-CH_3]^+$
95	77.1%	$[C_7H_{11}]^+$
81	59.8%	$[C_6H_9]^+$
71	100.0%	$[C_5H_{11}]^+$

Data sourced from
ChemicalBook.[\[10\]](#)

Experimental Protocols

Synthesis via Meerwein-Ponndorf-Verley (MPV)

Reduction

(+)-Neomenthol can be synthesized by the reduction of the corresponding ketone, (+)-menthone. The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for this transformation, utilizing an aluminum alkoxide catalyst and a sacrificial alcohol, typically isopropanol.[\[13\]](#)[\[14\]](#)

Protocol:

- **Setup:** To a dry, round-bottom flask equipped with a magnetic stirrer and a distillation head, add (+)-menthone (1 equivalent) and anhydrous toluene.
- **Catalyst and Reagent Addition:** Add aluminum isopropoxide ($Al(O-iPr)_3$, 0.2-0.3 equivalents) to the flask. Follow with the addition of anhydrous isopropanol (10-15 equivalents), which serves as both the hydride source and solvent.[\[14\]](#)
- **Reaction:** Heat the reaction mixture to a gentle reflux (approximately 85-95 °C). The acetone formed as a byproduct has a lower boiling point and can be slowly removed by distillation to drive the equilibrium towards the product.[\[15\]](#)

- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 1 M HCl solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product, a mixture of neomenthol and menthol.

Purification by Fractional Distillation and Crystallization

The crude product from the synthesis contains a mixture of menthol isomers. Purification can be achieved through a combination of fractional distillation and crystallization.

Protocol:

- **Fractional Distillation:** Perform fractional distillation of the crude product under reduced pressure (e.g., 10-20 mmHg).^[16] Collect the fractions based on boiling point. **(+)-Neomenthol** and its isomers have very close boiling points, so a column with high theoretical plates is recommended for better separation.
- **Crystallization (for separation from other isomers):** While **(+)-neomenthol** is a liquid at room temperature, this step is often used to remove solid isomers like l-menthol from a mixture. Based on protocols for purifying l-menthol, isomers can be separated by crystallization from a nitrile solvent.^[17]
 - Dissolve the menthol isomer mixture in a minimal amount of a suitable solvent (e.g., acetonitrile) at a slightly elevated temperature (e.g., 30 °C).^[17]
 - Slowly cool the solution to a lower temperature (e.g., 0-5 °C) to induce crystallization of the higher melting point isomers.

- Isolate the desired **(+)-neomenthol**, which will be enriched in the liquid filtrate, by separating it from the precipitated crystals.
- Remove the solvent from the filtrate under reduced pressure.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for analyzing the purity and identity of volatile compounds like **(+)-neomenthol** and its isomers.

Protocol:

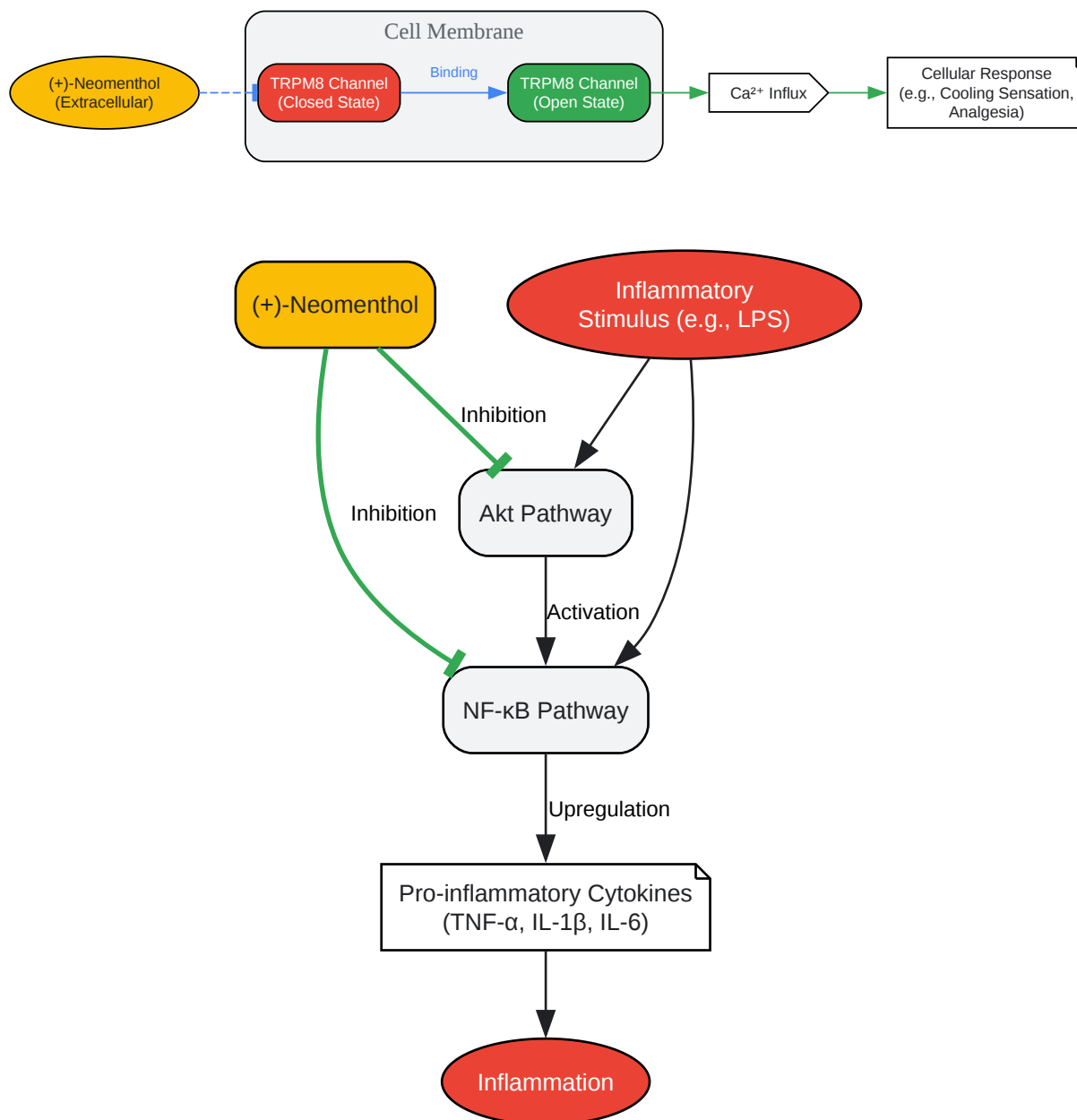
- Sample Preparation: Prepare a dilute solution of the purified **(+)-neomenthol** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Conditions (Example):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5-10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230 °C.
- Analysis: Compare the retention time and the resulting mass spectrum of the sample with a known standard of **(+)-neomenthol** and its isomers to confirm identity and assess purity. The fragmentation pattern should match the data provided in section 3.3.

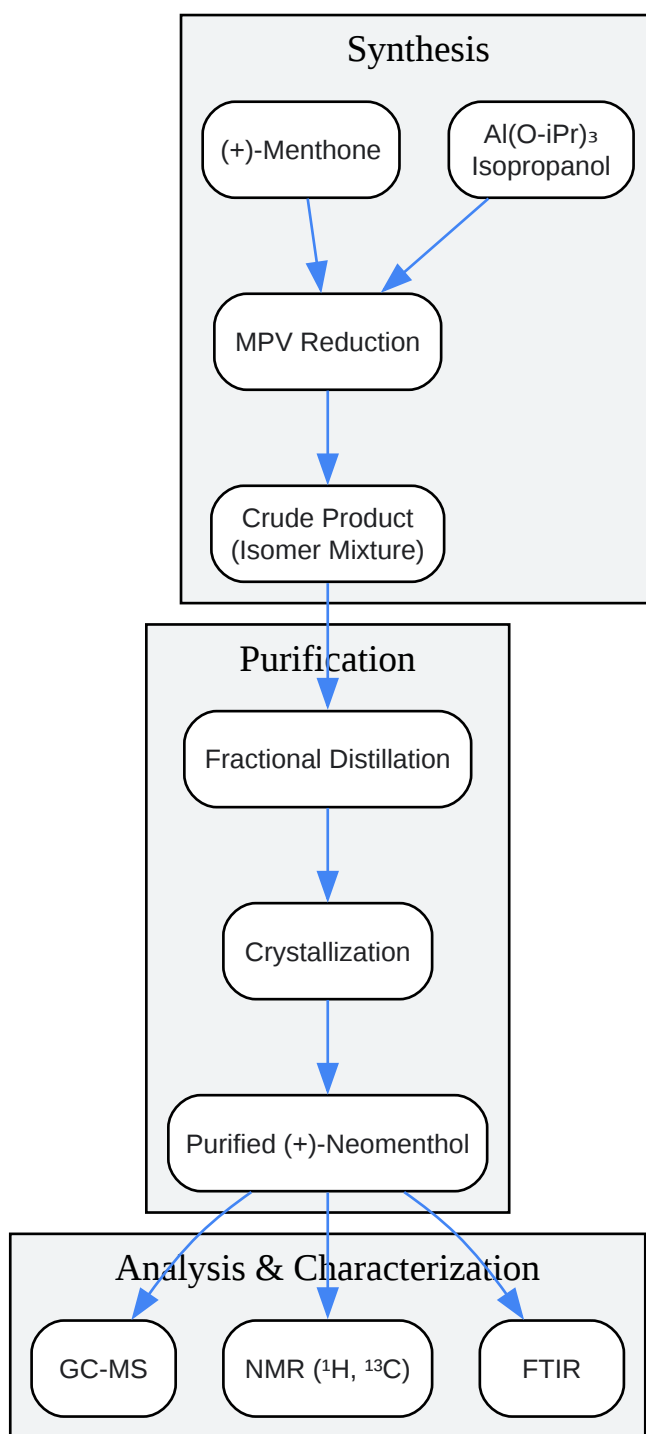
Biological Activity and Signaling Pathways

Interaction with TRPM8 Channel

(+)-Neomenthol is an agonist for the TRPM8 ion channel, a nonselective cation channel known as the primary cold and menthol receptor in humans.^{[5][6]} Activation of TRPM8 leads to a cooling sensation and contributes to the compound's analgesic effects.

All stereoisomers of menthol activate TRPM8 in a concentration-dependent manner, though with varying potencies.^[5] The EC₅₀ for **(+)-neomenthol** activation of TRPM8 is 206.22 ± 11.4 μM , which is higher than that of the most potent isomer, (-)-menthol (EC₅₀ of 62.64 ± 1.2 μM).^[5] Studies suggest that the hydroxyl group of the menthol stereoisomers interacts with the S3 helix of the TRPM8 channel, while the isopropyl group interacts with the S4 helix.^{[5][6]}





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